molecular formula C23H17ClN4O7S B2615249 Ethyl 5-(2-chloro-5-nitrobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851952-16-4

Ethyl 5-(2-chloro-5-nitrobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2615249
CAS No.: 851952-16-4
M. Wt: 528.92
InChI Key: YCJPTNSHVFEFTQ-UHFFFAOYSA-N
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Description

Ethyl 5-(2-chloro-5-nitrobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative characterized by a complex substitution pattern. Its structure features:

  • A 2-chloro-5-nitrobenzamido group at position 5, introducing strong electron-withdrawing effects.
  • A 4-methoxyphenyl moiety at position 3, contributing electron-donating properties via the methoxy group.
  • An ethyl carboxylate ester at position 1, enhancing solubility and influencing intermolecular interactions.

Properties

IUPAC Name

ethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4O7S/c1-3-35-23(31)19-16-11-36-21(25-20(29)15-10-13(28(32)33)6-9-17(15)24)18(16)22(30)27(26-19)12-4-7-14(34-2)8-5-12/h4-11H,3H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJPTNSHVFEFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(2-chloro-5-nitrobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H17ClN2O5SC_{19}H_{17}ClN_2O_5S, and it features a thieno[3,4-d]pyridazine core, which is known for its diverse biological activities. The presence of the chloro and nitro substituents on the benzamide moiety contributes to its pharmacological profile.

PropertyValue
Molecular Weight404.87 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
LogP3.45

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of thieno[3,4-d]pyridazine have shown effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways like MAPK and PI3K/Akt .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary assays suggest that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The compound's activity is likely linked to its ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Studies indicate that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .

The biological activity of this compound appears to be multifaceted:

  • Apoptosis Induction : The compound may trigger apoptosis in cancer cells by activating caspase pathways.
  • Cytokine Modulation : It can downregulate inflammatory cytokines, thus reducing inflammation.
  • Antimicrobial Mechanism : By disrupting cellular functions in bacteria, it inhibits growth and replication.

Study 1: Anticancer Activity

A recent study published in Journal of Medicinal Chemistry explored the anticancer potential of thieno[3,4-d]pyridazine derivatives. The study found that compounds similar to this compound showed IC50 values in the micromolar range against MCF-7 breast cancer cells, indicating promising anticancer activity .

Study 2: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various thieno derivatives, this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity and Bioactivity: The amino group at position 5 in analogs enhances nucleophilicity, favoring interactions with electrophilic biological targets. In contrast, the target compound’s 2-chloro-5-nitrobenzamido group introduces steric bulk and electron-withdrawing effects, which may alter binding kinetics or metabolic stability.

Physicochemical Properties: Melting points for amino-substituted analogs range from 178–180 °C , suggesting crystalline stability. The target compound’s nitro and chloro substituents likely increase melting points due to stronger intermolecular forces. The trifluoromethyl group in the analog from significantly elevates hydrophobicity, whereas the target’s nitro group may enhance polarity.

Synthetic Yields: Amino-substituted analogs achieve yields of 70–72% , typical for multi-step heterocyclic syntheses. The target compound’s more complex benzamido substitution may require optimized coupling conditions (e.g., carbodiimide-mediated amidation) to maintain comparable yields.

Comparison with Non-Thieno[3,4-d]pyridazine Heterocycles

Key differences include:

  • Pyrimidinones: Exhibit broader antimicrobial and antihypertensive activities but lack the thiophene ring’s conjugated system, reducing planar rigidity .
  • Thiazolo[3,2-a]pyrimidines : Feature sulfur-containing rings, which enhance metabolic stability compared to the target compound’s nitrogen-sulfur framework .

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